2-Amino-4-methylpentan-1-OL hydrochloride

Enzyme Inhibition Aminopeptidase Stereochemistry

Select L-Leucinol hydrochloride (CAS 17016-87-4), the (S)-enantiomer amino alcohol derived from L-leucine. It acts as a competitive aminopeptidase inhibitor with a validated Ki of 17 μM, while the D-enantiomer serves as an inactive control—ensuring stereospecific assay validation. As a chiral synthon, its hydrophobic isobutyl side chain imparts conformational constraints unattainable with alaninol or valinol, making it essential for peptidomimetic design. The hydrochloride salt guarantees full aqueous solubility for enzyme assays. Additionally, this compound uniquely targets the arachidonic acid cascade as a lipoxygenase inhibitor. Procure now for reproducible stereochemical outcomes.

Molecular Formula C6H16ClNO
Molecular Weight 153.65 g/mol
Cat. No. B12505674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpentan-1-OL hydrochloride
Molecular FormulaC6H16ClNO
Molecular Weight153.65 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)N.Cl
InChIInChI=1S/C6H15NO.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H
InChIKeyZVHVRRKOBBNFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpentan-1-OL Hydrochloride: A Chiral Amino Alcohol for Peptide and Inhibitor Synthesis


2-Amino-4-methylpentan-1-OL hydrochloride, commonly referred to as L-leucinol hydrochloride (CAS: 17016-87-4), is a chiral amino alcohol derived from the essential amino acid L-leucine . The compound features a hydrophobic isobutyl side chain, a primary amine, and a primary alcohol, classifying it as a versatile chiral synthon and building block for peptidomimetic and pharmaceutical research . It is typically supplied as the hydrochloride salt to enhance aqueous solubility and stability compared to the free base form, making it a preferred choice for in vitro biochemical assays and aqueous-based synthetic workflows .

Why 2-Amino-4-methylpentan-1-OL Hydrochloride Cannot Be Replaced by Common Amino Alcohol Analogs


The substitution of 2-Amino-4-methylpentan-1-OL hydrochloride with other amino alcohols like alaninol, valinol, or even its D-enantiomer is not scientifically valid due to critical differences in stereochemistry, side-chain hydrophobicity, and resulting biological activity. The (S)-enantiomer (L-leucinol) is a known competitive inhibitor of aminopeptidases with a Ki of 17 μM, while the (R)-enantiomer (D-leucinol) is reported as the inactive isomer . Furthermore, the branched isobutyl side chain of leucinol confers distinct conformational properties and lipophilic interactions that are not replicated by the smaller, linear side chains of alaninol or valinol, directly impacting enzyme binding and pharmacological profile [1]. Using an incorrect analog risks experimental failure in stereospecific binding assays, yields non-reproducible results in asymmetric catalysis, and leads to procurement of a compound with a fundamentally different activity profile .

Evidence-Based Selection: Quantifying the Advantages of 2-Amino-4-methylpentan-1-OL Hydrochloride


Aminopeptidase Inhibition: L-Leucinol (Ki=17 μM) vs. Inactive D-Enantiomer

The (S)-enantiomer of 2-amino-4-methylpentan-1-ol (L-leucinol) acts as a competitive aminopeptidase inhibitor with a Ki value of 17 μM [1]. In stark contrast, its (R)-enantiomer, D-leucinol, is characterized as the inactive isomer and is explicitly marketed as an experimental control [2]. This stereospecificity demonstrates that procurement of the correct enantiomer is non-negotiable for any assay involving aminopeptidase activity.

Enzyme Inhibition Aminopeptidase Stereochemistry Chiral Resolution

Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 2-amino-4-methylpentan-1-ol (MW 153.65 g/mol) exhibits significantly enhanced aqueous solubility compared to its free base form (MW 117.19 g/mol). The free base (L-leucinol) has a calculated water solubility of approximately 29.8 mg/mL . The hydrochloride salt is described as having 'relatively high' water solubility, making it 'suitable for use in aqueous-based formulations' [1]. This difference is a direct consequence of salt formation, which increases polarity and facilitates dissolution in polar media.

Solubility Formulation Salt Selection Aqueous Chemistry

Potent Lipoxygenase Inhibition Profile

L-Leucinol, the active moiety of the hydrochloride salt, is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While many amino alcohols are unreactive in this pathway, leucinol's specific structure allows it to modulate this key inflammatory cascade. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1].

Lipoxygenase Inflammation Arachidonic Acid Enzyme Inhibition

Validated Research Applications for 2-Amino-4-methylpentan-1-OL Hydrochloride Based on Evidence


Stereospecific Inhibition of Aminopeptidases

Procure 2-Amino-4-methylpentan-1-OL hydrochloride (L-leucinol hydrochloride) for use as a competitive inhibitor in aminopeptidase enzyme assays. Its Ki of 17 μM against this target makes it a suitable tool compound, while the D-enantiomer serves as an essential negative control to confirm stereospecificity of the observed effect [1]. The hydrochloride salt ensures full solubility in aqueous assay buffers.

Chiral Building Block for Peptidomimetic Synthesis

Utilize this compound as a chiral synthon for constructing peptidomimetics, enzyme inhibitors, and other bioactive molecules. Its defined (S)-stereochemistry and hydrophobic isobutyl side chain are critical for inducing specific conformational constraints in peptide backbones, a property not achievable with smaller amino alcohols like alaninol or valinol [2]. The high enantiomeric purity available for this building block ensures reproducible stereochemical outcomes in multi-step syntheses.

Investigation of Lipoxygenase-Mediated Pathways

Select this compound for research into the arachidonic acid cascade and lipoxygenase-mediated inflammation. Its documented activity as a potent lipoxygenase inhibitor provides a specific molecular probe for dissecting this pathway [3]. This application is a key differentiator from other common amino alcohols that lack this activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-methylpentan-1-OL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.